REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:27]=[CH:26][C:5]([O:6][CH2:7][C:8]([N:10]2[CH2:15][C@H:14]([CH3:16])[N:13]([CH2:17][C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[CH2:12][C@H:11]2[CH3:25])=[O:9])=[C:4]([CH2:28]O)[CH:3]=1.S(Cl)([Cl:32])=O>C(Cl)Cl>[Cl:1][C:2]1[CH:27]=[CH:26][C:5]([O:6][CH2:7][C:8]([N:10]2[CH2:15][CH:14]([CH3:16])[N:13]([CH2:17][C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[CH2:12][CH:11]2[CH3:25])=[O:9])=[C:4]([CH2:28][Cl:32])[CH:3]=1
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Name
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2-(4-chloro-2-hydroxymethyl-phenoxy)-1-[4-(4-fluoro-benzyl)-(2R,5S)-2,5-dimethyl-piperazin-1-yl]-ethanone
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Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(OCC(=O)N2[C@@H](CN([C@H](C2)C)CC2=CC=C(C=C2)F)C)C=C1)CO
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Name
|
|
Quantity
|
0.26 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
6 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
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Details
|
After cooling the reaction
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Type
|
CUSTOM
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Details
|
was quenched by the addition of water
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Type
|
WASH
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Details
|
The organic layer was washed with saturated sodium bicarbonate
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Type
|
CONCENTRATION
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Details
|
The organic layer was then concentrated
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(OCC(=O)N2C(CN(C(C2)C)CC2=CC=C(C=C2)F)C)C=C1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |